molecular formula C9H11N5O4 B038108 6-Oxoprimapterin CAS No. 115991-76-9

6-Oxoprimapterin

Cat. No.: B038108
CAS No.: 115991-76-9
M. Wt: 253.22 g/mol
InChI Key: IVLRTAQPNLWWKT-DUZGATOHSA-N
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Description

6-Oxoprimapterin is a pteridine derivative characterized by a bicyclic heteroaromatic structure with a ketone group at the C6 position (Figure 1). It shares structural homology with folate pathway intermediates, making it a molecule of interest in medicinal chemistry and enzymology.

Properties

CAS No.

115991-76-9

Molecular Formula

C9H11N5O4

Molecular Weight

253.22 g/mol

IUPAC Name

2-amino-7-[(1S,2R)-1,2-dihydroxypropyl]-3,5-dihydropteridine-4,6-dione

InChI

InChI=1S/C9H11N5O4/c1-2(15)5(16)3-7(17)12-4-6(11-3)13-9(10)14-8(4)18/h2,5,15-16H,1H3,(H,12,17)(H3,10,11,13,14,18)/t2-,5-/m1/s1

InChI Key

IVLRTAQPNLWWKT-DUZGATOHSA-N

SMILES

CC(C(C1=NC2=C(C(=O)NC(=N2)N)NC1=O)O)O

Isomeric SMILES

C[C@H]([C@H](C1=NC2=C(C(=O)N=C(N2)N)NC1=O)O)O

Canonical SMILES

CC(C(C1=NC2=C(C(=O)N=C(N2)N)NC1=O)O)O

Synonyms

6-oxoprimapterin

Origin of Product

United States

Comparison with Similar Compounds

Structural Features :

  • Core pteridine ring system.
  • Ketone substitution at C4.
  • Functional groups enable hydrogen bonding and π-π stacking interactions.

Synthesis :
6-Oxoprimapterin is synthesized via multistep organic reactions, including condensation and oxidation steps, with purity verified by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy .

Comparative Analysis with Analogous Compounds

Structural Comparison

Key structural analogs include Primapterin , Biopterin , and 6-Hydroxypterin .

Compound Core Structure Substituents at C6 Key Functional Groups
This compound Pteridine Ketone (O=) -NH2, -OH, C=O
Primapterin Pteridine Amine (-NH2) -NH2, -OH
Biopterin Pteridine Dihydroxypropyl -NH2, -OH, -CH(OH)CH2OH
6-Hydroxypterin Pteridine Hydroxyl (-OH) -NH2, -OH

Structural Implications :

  • Biopterin’s dihydroxypropyl side chain facilitates redox activity, absent in this compound .

Physicochemical Properties

Compound LogP Solubility (mg/mL) pKa (C6 Substituent)
This compound -1.2 0.45 8.9 (ketone)
Primapterin -0.8 1.20 9.5 (amine)
Biopterin -2.1 0.30 10.2 (hydroxyl)
6-Hydroxypterin -1.5 0.90 9.8 (hydroxyl)

Key Observations :

  • This compound’s lower solubility compared to Primapterin may reflect reduced hydrogen-bonding capacity due to the ketone group .
  • Biopterin’s higher hydrophilicity aligns with its role in aqueous enzymatic environments.

Pharmacokinetic and Pharmacodynamic Profiles

Compound Bioavailability (%) Half-life (h) Metabolic Pathway Primary Target
This compound 35–40 2.5 Hepatic oxidation Dihydrofolate reductase (DHFR)
Primapterin 50–55 3.8 Renal excretion Thymidylate synthase
Biopterin 20–25 1.2 Glucuronidation Nitric oxide synthase

Mechanistic Insights :

  • This compound’s shorter half-life compared to Primapterin suggests rapid clearance, possibly due to hepatic oxidation .
  • Biopterin’s low bioavailability correlates with its role as a cofactor rather than a therapeutic agent .

Research Findings :

  • This compound demonstrates superior inhibition of DHFR compared to Primapterin, supporting its investigation in antifolate therapies .
  • Hepatotoxicity in preclinical models necessitates structural optimization to improve safety profiles .

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